molecular formula C9H9NO3 B13550869 1-Ethenyl-4-methoxy-2-nitrobenzene

1-Ethenyl-4-methoxy-2-nitrobenzene

Cat. No.: B13550869
M. Wt: 179.17 g/mol
InChI Key: BQOCTOYUUWQYEK-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of an ethenyl group (vinyl group), a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethenyl group can undergo hydrogenation to form an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.

    Substituted benzene derivatives: Formed by the substitution of the methoxy group.

Scientific Research Applications

1-Ethenyl-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-Ethenyl-4-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methoxy-2-nitrobenzene: Lacks the ethenyl group, limiting its use in polymerization reactions.

    1-Ethenyl-2-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: 1-Ethenyl-4-methoxy-2-nitrobenzene is unique due to the presence of all three functional groups (ethenyl, methoxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-ethenyl-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h3-6H,1H2,2H3

InChI Key

BQOCTOYUUWQYEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

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